molecular formula C20H23BrN4O B2945363 N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2097888-34-9

N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide

Katalognummer B2945363
CAS-Nummer: 2097888-34-9
Molekulargewicht: 415.335
InChI-Schlüssel: XZNIJUFUKOOFFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H23BrN4O and its molecular weight is 415.335. The purity is usually 95%.
BenchChem offers high-quality N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibitors and Antagonists

Discovery of Soluble Epoxide Hydrolase Inhibitors : Research led by Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase (sEH), highlighting the significance of the triazine heterocycle for potency and selectivity. These compounds were developed as potential tools for investigating sEH's role in various disease models, underscoring the relevance of structurally related compounds in therapeutic research (Thalji et al., 2013).

CGRP Receptor Inhibitor Synthesis : Cann et al. (2012) developed a stereoselective synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, emphasizing the utility of such compounds in exploring CGRP's role in migraine and potential therapeutic applications (Cann et al., 2012).

Functionalization and Aminocarbonylation

Aminocarbonylation of Pyridazin-3(2H)-one Ring : Takács et al. (2012) discussed the palladium-catalysed aminocarbonylation of 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones, presenting a method for introducing amide functionalities into the pyridazinone ring. This research provides insights into the functionalization of heterocyclic compounds, which can be critical for developing new chemical entities with potential biological activities (Takács et al., 2012).

Anti-inflammatory and Antimicrobial Activities

Synthesis and Evaluation of Ibuprofen Analogs : A study by Rajasekaran et al. (1999) focused on synthesizing N-hydroxy methyl derivative analogs of ibuprofen, revealing potent anti-inflammatory activity in certain derivatives. This research exemplifies how structural modifications in known drugs can lead to the discovery of new therapeutic agents with improved efficacy or reduced side effects (Rajasekaran et al., 1999).

Antimicrobial Activity of Novel Piperidine Derivatives : Kambappa et al. (2017) synthesized and characterized novel piperidine-4-carboxamide derivatives, evaluating their anti-angiogenic and DNA cleavage activities. This study not only explores the antimicrobial potential of such compounds but also their application in cancer research, indicating the broad utility of piperidine derivatives in scientific investigations (Kambappa et al., 2017).

Neuroinflammation and Imaging

PET Imaging of Microglia : Horti et al. (2019) developed a PET radiotracer specific for the CSF1R, a microglia-specific marker, providing a noninvasive tool for imaging reactive microglia and studying neuroinflammation in various neuropsychiatric disorders. This research illustrates the application of structurally related compounds in developing diagnostic tools for neurological conditions (Horti et al., 2019).

Eigenschaften

IUPAC Name

N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O/c21-17-7-3-14(4-8-17)12-22-20(26)16-2-1-11-25(13-16)19-10-9-18(23-24-19)15-5-6-15/h3-4,7-10,15-16H,1-2,5-6,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNIJUFUKOOFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)NCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.